1-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-2-OXO-2-(1-PYRROLIDINYL)ETHYL CYANIDE
Description
This compound is a hybrid organic molecule featuring a 1-methyl-2-oxoindole core fused with a pyrrolidine-substituted oxoethyl cyanide moiety. Its structure integrates key pharmacophoric elements:
- Indole-derived framework: The 3H-indol-2-one scaffold is associated with diverse biological activities, including kinase inhibition and neurotransmitter modulation .
Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual hydrogen-bonding and hydrophobic interactions .
Properties
IUPAC Name |
(2E)-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-18-13-7-3-2-6-11(13)14(16(18)21)12(10-17)15(20)19-8-4-5-9-19/h2-3,6-7H,4-5,8-9H2,1H3/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEIOYDETCQSSN-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C#N)C(=O)N3CCCC3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C(/C#N)\C(=O)N3CCCC3)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis:
Pyridone derivatives (e.g., ) exhibit strong antioxidant activity (~79%), suggesting that the target compound’s cyanide group may similarly enhance redox modulation but with improved membrane permeability due to the indole core.
Structural Uniqueness :
- Compared to ethyl 1-(2-oxo...) , the absence of ester groups in the target compound may reduce metabolic hydrolysis, extending half-life in vivo.
- The trifluoromethyl group in confers metabolic stability, whereas the target compound’s cyanide group offers electrophilic reactivity for targeted inhibition.
Therapeutic Potential: Molecular docking studies on similar compounds (e.g., ) highlight the importance of the indole ring in binding to hydrophobic enzyme pockets. The target compound’s cyanide moiety could enable irreversible inhibition of proteases or kinases, akin to covalent inhibitors like ibrutinib.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
